2-(4-Bromobenzyl)-6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole
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Overview
Description
2-[(4-bromophenyl)methyl]-6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that features both imidazole and thiazole rings.
Preparation Methods
The synthesis of 2-[(4-bromophenyl)methyl]-6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole typically involves the reaction of 2-amino-5-substituted-1,3,4-thiadiazoles with appropriate bromo ketones under microwave activation. This method is efficient, offering convenient operation, short reaction times, and good yields . Industrial production methods may involve similar synthetic routes but scaled up to accommodate larger quantities.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazole and thiazole rings.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol and chloroform. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activities, showing promising results against various cancer cell lines.
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)methyl]-6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and causing mitochondrial membrane depolarization . These interactions disrupt cellular processes, leading to cell death.
Comparison with Similar Compounds
Similar compounds include other imidazo[2,1-b][1,3]thiazole derivatives, such as:
[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides: Known for their cytotoxic activity against tumor cell lines.
Levamisole: An extensively studied imidazothiazole derivative used for its immunostimulating activities in cancer.
Compared to these compounds, 2-[(4-bromophenyl)methyl]-6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole stands out due to its unique combination of bromine and chlorine substituents, which may contribute to its distinct biological activities.
Properties
Molecular Formula |
C18H12BrClN2S |
---|---|
Molecular Weight |
403.7 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methyl]-6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C18H12BrClN2S/c19-14-5-1-12(2-6-14)9-16-10-22-11-17(21-18(22)23-16)13-3-7-15(20)8-4-13/h1-8,10-11H,9H2 |
InChI Key |
CVLNJPHWMZZIEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN3C=C(N=C3S2)C4=CC=C(C=C4)Cl)Br |
Origin of Product |
United States |
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